molecular formula C10H20N2O3 B13335754 tert-Butyl (((2R,3R)-3-hydroxypyrrolidin-2-yl)methyl)carbamate

tert-Butyl (((2R,3R)-3-hydroxypyrrolidin-2-yl)methyl)carbamate

Katalognummer: B13335754
Molekulargewicht: 216.28 g/mol
InChI-Schlüssel: FDPHTYVIDMJLHF-HTQZYQBOSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

tert-Butyl (((2R,3R)-3-hydroxypyrrolidin-2-yl)methyl)carbamate is a chemical compound that features a tert-butyl group attached to a pyrrolidine ring

Vorbereitungsmethoden

The synthesis of tert-Butyl (((2R,3R)-3-hydroxypyrrolidin-2-yl)methyl)carbamate typically involves multi-step reactions starting from basic building blocks. One common synthetic route includes the protection of functional groups, followed by nucleophilic substitution reactions. The reaction conditions often involve the use of organic solvents like dichloromethane and bases such as sodium bicarbonate . Industrial production methods may involve similar steps but are optimized for higher yields and scalability.

Analyse Chemischer Reaktionen

tert-Butyl (((2R,3R)-3-hydroxypyrrolidin-2-yl)methyl)carbamate undergoes various chemical reactions, including:

Wissenschaftliche Forschungsanwendungen

This compound has several scientific research applications:

Wirkmechanismus

The mechanism of action of tert-Butyl (((2R,3R)-3-hydroxypyrrolidin-2-yl)methyl)carbamate involves its interaction with specific molecular targets. The tert-butyl group can influence the compound’s binding affinity to enzymes or receptors, thereby modulating their activity. The pathways involved often include inhibition or activation of enzymatic reactions, which can be studied using various biochemical assays .

Vergleich Mit ähnlichen Verbindungen

Similar compounds to tert-Butyl (((2R,3R)-3-hydroxypyrrolidin-2-yl)methyl)carbamate include:

Each of these compounds has unique properties that make them suitable for specific applications, highlighting the versatility and importance of tert-butyl carbamate derivatives in scientific research and industrial applications.

Eigenschaften

Molekularformel

C10H20N2O3

Molekulargewicht

216.28 g/mol

IUPAC-Name

tert-butyl N-[[(2R,3R)-3-hydroxypyrrolidin-2-yl]methyl]carbamate

InChI

InChI=1S/C10H20N2O3/c1-10(2,3)15-9(14)12-6-7-8(13)4-5-11-7/h7-8,11,13H,4-6H2,1-3H3,(H,12,14)/t7-,8-/m1/s1

InChI-Schlüssel

FDPHTYVIDMJLHF-HTQZYQBOSA-N

Isomerische SMILES

CC(C)(C)OC(=O)NC[C@@H]1[C@@H](CCN1)O

Kanonische SMILES

CC(C)(C)OC(=O)NCC1C(CCN1)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.